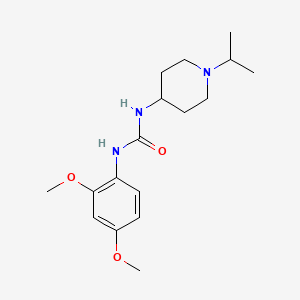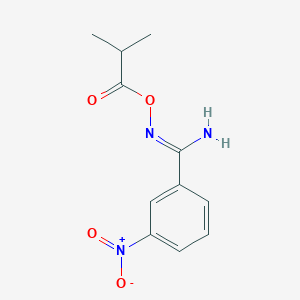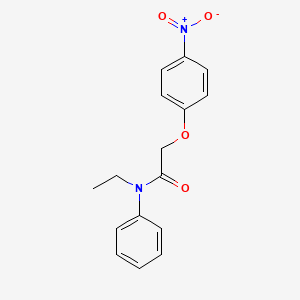
N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)urea, also known as DIPU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)urea acts as a sigma-1 receptor agonist, which is a transmembrane protein that is involved in various cellular processes, including calcium signaling, ion channel regulation, and neuronal survival. The activation of sigma-1 receptors by N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)urea has been shown to modulate the release of neurotransmitters, reduce oxidative stress, and promote cell survival.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)urea has been reported to have several biochemical and physiological effects. In vitro studies have shown that N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)urea can reduce the production of reactive oxygen species, inhibit the proliferation of cancer cells, and enhance the survival of neurons. In vivo studies have demonstrated that N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)urea can alleviate neuropathic pain and improve cognitive function in animal models.
実験室実験の利点と制限
N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)urea has several advantages for lab experiments, including its high purity and stability, as well as its ability to selectively activate sigma-1 receptors. However, N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)urea also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research of N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)urea. One potential direction is to investigate the therapeutic potential of N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)urea in various disease models, including cancer and Alzheimer's disease. Another direction is to explore the role of sigma-1 receptors in other biological processes, such as inflammation and immune function. Additionally, the development of novel N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)urea analogs with improved pharmacological properties could lead to the discovery of new drug candidates for various diseases.
In conclusion, N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)urea is a chemical compound that has shown significant potential in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)urea could lead to the development of new therapeutic agents for various diseases.
合成法
The synthesis of N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)urea involves the reaction between 2,4-dimethoxyaniline and N-(1-isopropyl-4-piperidinyl)isocyanate in the presence of a base catalyst. The resulting compound is then purified using column chromatography. This method has been reported to have a high yield and purity of N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)urea.
科学的研究の応用
N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)urea has been extensively studied for its potential applications in various fields. In medicinal chemistry, N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)urea has been investigated as a potential drug candidate for the treatment of neuropathic pain, cancer, and Alzheimer's disease. In addition, N-(2,4-dimethoxyphenyl)-N'-(1-isopropyl-4-piperidinyl)urea has been used as a tool compound to study the role of sigma-1 receptors in various biological processes.
特性
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(1-propan-2-ylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3/c1-12(2)20-9-7-13(8-10-20)18-17(21)19-15-6-5-14(22-3)11-16(15)23-4/h5-6,11-13H,7-10H2,1-4H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXQHCXQGGQORS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(butyrylamino)phenyl]nicotinamide](/img/structure/B5816698.png)
![N-[2-(3-chlorophenyl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5816710.png)





![4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzoic acid](/img/structure/B5816742.png)

![N-(2-ethylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5816758.png)
![N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-4-fluorobenzamide](/img/structure/B5816761.png)
![5-[(4-methyl-1-piperazinyl)methyl]-4-(2-naphthyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5816762.png)

![3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5816788.png)